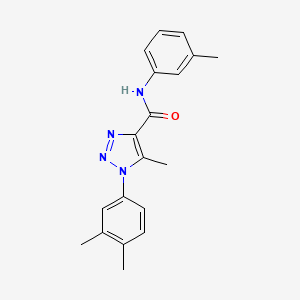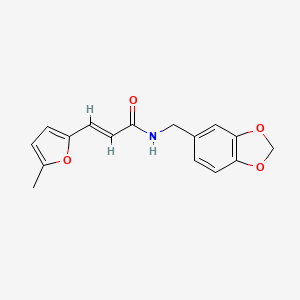![molecular formula C18H20N2O2S B5719689 methyl 4-methyl-3-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5719689.png)
methyl 4-methyl-3-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-methyl-3-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoate, commonly known as MPTP, is a chemical compound that has been widely used in scientific research. It is a potent neurotoxin that selectively destroys dopaminergic neurons in the brain, leading to symptoms similar to those seen in Parkinson's disease. Despite its toxic effects, MPTP has been a valuable tool in understanding the mechanisms underlying Parkinson's disease and developing new treatments for the condition.
Mecanismo De Acción
MPTP is converted to the toxic metabolite MPP+ (1-methyl-4-phenylpyridinium) by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then selectively taken up by dopaminergic neurons through the dopamine transporter, where it accumulates and leads to cell death through oxidative stress and mitochondrial dysfunction.
Biochemical and Physiological Effects:
The selective destruction of dopaminergic neurons by MPTP leads to a decrease in dopamine levels in the brain, which is a hallmark of Parkinson's disease. This results in a range of physiological and biochemical effects, including motor symptoms such as tremors, rigidity, and bradykinesia, as well as cognitive and behavioral changes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPTP has several advantages as a model for Parkinson's disease, including its ability to selectively destroy dopaminergic neurons and induce symptoms similar to those seen in the disease. However, its toxic nature and the specialized equipment and expertise required for its synthesis and handling limit its use in lab experiments.
Direcciones Futuras
There are several future directions for research on MPTP and its role in Parkinson's disease. These include further studies on the mechanisms underlying MPTP-induced neurotoxicity, the development of new treatments for the condition based on these mechanisms, and the identification of new compounds that can selectively target dopaminergic neurons without the toxic effects of MPTP. Additionally, the use of MPTP as a model for other neurodegenerative conditions, such as Alzheimer's disease, is an area of ongoing research.
In conclusion, MPTP is a potent neurotoxin that has been widely used in scientific research as a model for Parkinson's disease. Despite its toxic effects, MPTP has been a valuable tool in understanding the mechanisms underlying the disease and developing new treatments for the condition. Ongoing research on MPTP and its role in neurodegenerative conditions holds promise for the development of new treatments and therapies.
Métodos De Síntesis
MPTP can be synthesized through several different methods, including the reaction of 4-methyl-3-nitrobenzoic acid with thionyl chloride and subsequent reaction with N-(2-phenylethyl)amine. Other methods involve the reaction of 4-methyl-3-nitrobenzoic acid with thioamides or the reaction of 4-methyl-3-nitrobenzoyl chloride with N-(2-phenylethyl)amine. The synthesis of MPTP requires specialized equipment and expertise due to its toxic nature.
Aplicaciones Científicas De Investigación
MPTP has been widely used in scientific research as a model for Parkinson's disease. By selectively destroying dopaminergic neurons in the brain, MPTP induces symptoms similar to those seen in Parkinson's disease, including tremors, rigidity, and bradykinesia. This has allowed researchers to study the mechanisms underlying the disease and develop new treatments for the condition.
Propiedades
IUPAC Name |
methyl 4-methyl-3-(2-phenylethylcarbamothioylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-13-8-9-15(17(21)22-2)12-16(13)20-18(23)19-11-10-14-6-4-3-5-7-14/h3-9,12H,10-11H2,1-2H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOZLTMUISOCCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=S)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B5719606.png)

![2-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5719617.png)
![N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5719625.png)
![2-{[2-(4H-1,2,4-triazol-4-yl)isonicotinoyl]amino}benzoic acid](/img/structure/B5719628.png)
![N-(3-chloro-4-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5719634.png)
![N-[4-({[(2-ethoxyphenyl)amino]carbonyl}amino)phenyl]-N-methylacetamide](/img/structure/B5719647.png)

![1-(3,4-dimethoxybenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5719650.png)

![2-methyl-N'-[(4-methylphenyl)sulfonyl]-3-furohydrazide](/img/structure/B5719666.png)


![ethyl 1-[(phenylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B5719679.png)